2-((3,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile

Description

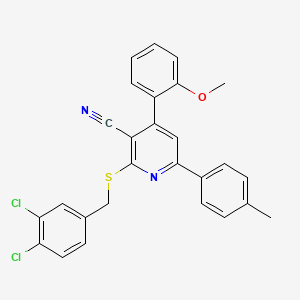

2-((3,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a nicotinonitrile derivative with a pyridine core substituted at positions 2, 4, and 4. The 2-position features a (3,4-dichlorobenzyl)thio group, contributing significant lipophilicity and electron-withdrawing effects. At position 4, the 2-methoxyphenyl group introduces ortho-substituted electron-donating character, while the 6-position p-tolyl group adds steric bulk and moderate hydrophobicity. The molecular formula is C₂₇H₁₈Cl₂N₂OS, with a calculated molecular weight of 489.42 g/mol.

Properties

Molecular Formula |

C27H20Cl2N2OS |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C27H20Cl2N2OS/c1-17-7-10-19(11-8-17)25-14-21(20-5-3-4-6-26(20)32-2)22(15-30)27(31-25)33-16-18-9-12-23(28)24(29)13-18/h3-14H,16H2,1-2H3 |

InChI Key |

KKOCHRISLMDWRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

2-((3,4-Dichlorobenzyl)thio)-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles. Its unique structure, characterized by a thioether linkage and multiple aromatic substituents, suggests potential for significant biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H20Cl2N2OS. The presence of two chlorine atoms contributes to its chemical reactivity and biological interactions. The compound's structure can be summarized in the following table:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C27H20Cl2N2OS |

| Molecular Weight | 491.4 g/mol |

| Functional Groups | Thioether, Nitrile, Aromatic Rings |

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of the Thioether Linkage : The reaction between 3,4-dichlorobenzyl thiol and a suitable electrophile.

- Nitrile Formation : Introducing the nitrile group through nucleophilic substitution or dehydration reactions.

- Aromatic Substitution : Utilizing Friedel-Crafts reactions to introduce methoxy and tolyl groups onto the aromatic system.

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that related nicotinonitriles possess significant antimicrobial properties. For instance:

- A similar compound demonstrated potent activity against various strains of bacteria and fungi, suggesting that this compound may also exhibit comparable effects.

- The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation:

- In vitro assays have shown that certain derivatives induce apoptosis in cancer cells.

- The presence of the chlorinated benzyl group may enhance the compound's ability to interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

- Compounds with thioether linkages have been studied for their ability to inhibit pro-inflammatory cytokines.

- Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

- Case Study on Antimicrobial Effects : A study evaluated a series of nicotinonitriles against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, highlighting their potential as effective antimicrobial agents.

- Case Study on Cancer Cell Lines : Research involving derivatives of nicotinonitriles showed significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 values were reported in the range of 10-20 µM, suggesting strong potential for therapeutic development.

Comparison with Similar Compounds

a) 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (CAS: N/A)

- Key Differences : Replaces 3,4-dichlorobenzyl with 4-bromobenzyl and substitutes the 6-position p-tolyl with 2-thienyl . The trifluoromethyl group at position 4 is strongly electron-withdrawing.

- Impact: Increased molecular weight (~344.35 g/mol) and altered electronic profile due to bromine’s polarizability and trifluoromethyl’s electronegativity.

b) 2-((2-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile (CAS: 337925-06-1)

- Key Differences : Substitutes 3,4-dichlorobenzyl with 2-chlorobenzyl and 2-methoxyphenyl with 4-methoxyphenyl .

- Impact : Reduced steric hindrance at the benzylthio group and para-methoxy’s stronger electron donation compared to ortho-methoxy. This may improve solubility but reduce target binding specificity .

Analogues with Varied Pyridine Substituents

a) 4-(3,4-Dimethoxyphenyl)-2-((2-(piperidin-1-yl)ethyl)thio)-6-(p-tolyl)nicotinonitrile (CAS: 332910-69-7)

- Key Differences : Replaces 2-methoxyphenyl with 3,4-dimethoxyphenyl and introduces a piperidinylethylthio chain at position 2.

- Impact : The dimethoxy group enhances electron donation, while the piperidine moiety increases basicity and solubility (MW: 473.6 g/mol ). This structure may improve blood-brain barrier penetration .

b) 4-(2-Methoxyphenyl)-2-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)-6-(p-tolyl)nicotinonitrile (CAS: 337923-84-9)

- Key Differences : Substitutes 3,4-dichlorobenzylthio with an oxadiazole-methylthio group.

- Molecular weight increases to 490.58 g/mol .

Analogues with Core Modifications

a) 4-(3,4-Dichlorophenyl)-2-methoxy-6-phenylnicotinonitrile (CAS: 330657-66-4)

- Key Differences : Replaces the thioether group at position 2 with a methoxy group and substitutes p-tolyl with phenyl .

- Simpler structure (MW: 355.22 g/mol) may limit target engagement .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce bioavailability. Conversely, electron-donating methoxy groups (e.g., 2-methoxyphenyl in the target compound) improve resonance but may increase metabolic susceptibility .

- Piperidine-containing analogues () exhibit enhanced solubility, critical for CNS-targeted drugs.

- Synthetic Accessibility : Ionic liquid-catalyzed methods () could streamline synthesis of methoxy-substituted derivatives, though halogenated variants may require specialized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.